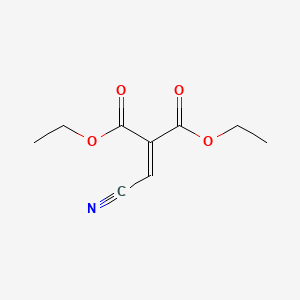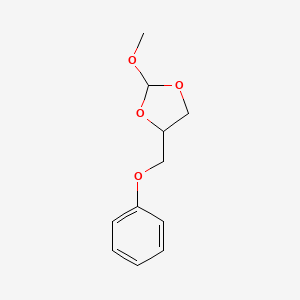![molecular formula C15H13NO2S B14500721 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide CAS No. 65010-71-1](/img/structure/B14500721.png)
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is an organic compound that features a dibenzofuran moiety linked to a propanamide group via a sulfanyl linkage. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide typically involves the reaction of dibenzofuran derivatives with appropriate sulfanyl and propanamide precursors. One common method involves the lithiation of dibenzofuran followed by reaction with a suitable electrophile to introduce the sulfanyl group . The resulting intermediate can then be reacted with a propanamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzofuran derivatives depending on the electrophile used.
科学的研究の応用
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the sulfanyl and propanamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the sulfanyl and propanamide groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is unique due to the presence of both the sulfanyl and propanamide groups, which confer distinct chemical and biological properties. These functional groups enable a wider range of chemical reactions and interactions compared to its similar compounds .
特性
CAS番号 |
65010-71-1 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC名 |
2-dibenzofuran-4-ylsulfanylpropanamide |
InChI |
InChI=1S/C15H13NO2S/c1-9(15(16)17)19-13-8-4-6-11-10-5-2-3-7-12(10)18-14(11)13/h2-9H,1H3,(H2,16,17) |
InChIキー |
GEBNZMUINFYFQB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)SC1=CC=CC2=C1OC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

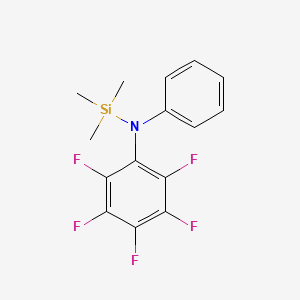
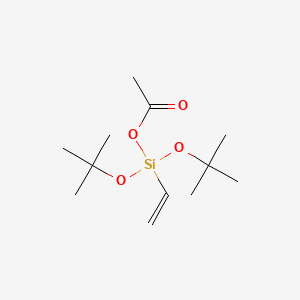
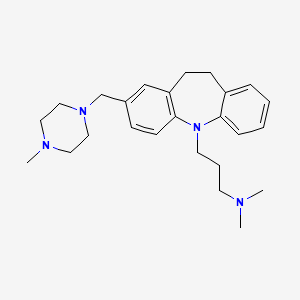
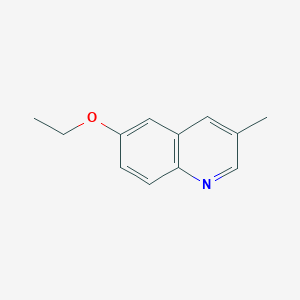

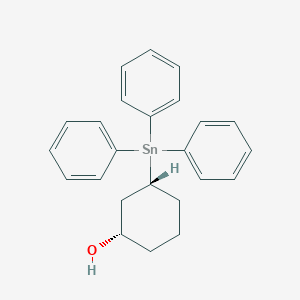
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)

